Ethyl benzylcarbamate
Description
Contextualization within the Carbamate (B1207046) Class of Organic Compounds
Ethyl benzylcarbamate is an organic compound belonging to the carbamate class. Carbamates are esters of carbamic acid (H₂NCOOH) and are characterized by the carbamate functional group, which consists of a carbonyl group bonded to both an oxygen atom and a nitrogen atom. Structurally, this compound is the ethyl ester of N-benzylcarbamic acid, containing a urethane (B1682113) moiety linked to a benzyl (B1604629) group. ontosight.ai This structure makes the amino group non-nucleophilic, a key feature that is exploited in its applications. organic-chemistry.org Carbamates, as a group, are recognized for their chemical stability and their utility as protecting groups for amines, a critical function in multi-step organic syntheses, particularly in peptide chemistry. organic-chemistry.orgmasterorganicchemistry.comchemrxiv.org
Historical Perspectives and Evolution of Research on Benzyl Carbamates
The synthesis and use of benzyl carbamates have been documented in chemical literature for many decades. For instance, a detailed procedure for the preparation of ethyl N-benzylcarbamate was published in Organic Syntheses as early as 1955. orgsyn.org In this classic preparation, it served as a stable, crystalline intermediate for the synthesis of ethyl N-nitroso-N-benzylcarbamate, which was then used in ring expansion reactions. orgsyn.org The parent compound, benzyl carbamate, is classically produced from benzyl chloroformate and ammonia (B1221849) and has been used as a protected form of ammonia in the synthesis of primary amines. wikipedia.orgchemicalbook.com Research has since evolved from these foundational syntheses to exploring the diverse applications of substituted benzyl carbamates.
Significance of this compound in Modern Chemical Science
This compound holds significance in modern chemistry primarily as a versatile chemical intermediate and a structural motif in applied research. It is utilized as a building block for the synthesis of more complex molecules in various fields. ontosight.ai In medicinal chemistry, it has been employed as an intermediate in the production of certain sedatives and anesthetics. ontosight.ai Furthermore, its structure serves as a scaffold for developing new bioactive compounds. Research has demonstrated its use in synthesizing derivatives with potential as insecticides and pesticides. ontosight.aiscirp.org Analogues of this compound have also been investigated as inhibitors of phytoene (B131915) desaturase (PDS), a key enzyme in carotenoid biosynthesis, indicating its relevance in agrochemical research. acs.org
Scope of Current Academic Investigations and Research Gaps
Current academic investigations involving this compound and its derivatives are often focused on the synthesis and evaluation of new molecules with specific biological activities. scirp.org For example, recent studies describe the synthesis of various substituted ethyl benzyl carbamates to explore their potential as ixodicides (tick-killing agents). scirp.orgresearchgate.net This research involves molecular modeling to predict activity, followed by synthesis and spectroscopic characterization. scirp.orgscirp.org A significant research gap includes the need for more comprehensive studies on the long-term stability and environmental impact of these synthesized derivatives. scirp.org While its role as a synthetic intermediate is established, further exploration of its utility in novel chemical transformations and material science applications remains an area for future research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-benzylcarbamate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXLCQLOFRENHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180849 | |
| Record name | Ethyl benzylcarbamate | |
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Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
2621-78-5 | |
| Record name | Ethyl N-benzylcarbamate | |
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| Record name | Ethyl benzylcarbamate | |
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| Record name | Ethyl benzylcarbamate | |
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| Record name | Ethyl benzylcarbamate | |
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| Record name | Ethyl benzylcarbamate | |
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Synthetic Methodologies for Ethyl Benzylcarbamate and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods for ethyl benzylcarbamate often involve the direct reaction of primary chemical precursors. These approaches are well-established and widely used in laboratory and industrial settings.
Amino-dehalogenation Reactions with Ethyl Chloroformate
A primary and efficient method for synthesizing this compound is the amino-dehalogenation reaction between benzylamine (B48309) and ethyl chloroformate. scirp.orgscirp.orgsmolecule.com This reaction is a type of nucleophilic acyl substitution where the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the displacement of the chlorine atom. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. scirp.orgscirp.org
One modified approach involves dissolving benzylamine or its derivatives in acetone (B3395972) with anhydrous potassium carbonate, maintained at a temperature between -10°C and 0°C. scirp.orgscirp.org A solution of ethyl chloroformate is then added to this mixture. scirp.orgscirp.org The progress of the reaction is monitored using thin-layer chromatography (TLC). scirp.orgscirp.org Upon completion, the solvent is removed, and the product is purified by recrystallization. scirp.orgscirp.org This method has been reported to produce this compound in high yields, for instance, an 85% yield was achieved, resulting in a pale yellow solid. scirp.orgscirp.org
Initial attempts at this reaction at higher temperatures were sometimes unsuccessful due to the increased nucleophilicity of the amine, which could lead to undesired side reactions. emerginginvestigators.org To counter this, lowering the reaction temperature and altering the order of reagent addition proved effective. emerginginvestigators.org
A study detailed the synthesis of benzyl (B1604629) N-2-(methylthio)ethylcarbamate where benzyl chloroformate was reacted with the corresponding amine to produce the carbamate (B1207046) precursor. udayton.edu This carbamate was then used in subsequent reactions. udayton.edu
Table 1: Synthesis of this compound via Amino-dehalogenation
| Reactants | Base | Solvent | Temperature | Yield | Reference |
| Benzylamine, Ethyl Chloroformate | Anhydrous K2CO3 | Acetone | -10°C to 0°C | 85% | scirp.orgscirp.org |
| Benzylamine, 4-Nitrophenyl Chloroformate | Triethylamine | Methylene (B1212753) Chloride | Ice Bath | 72% | emerginginvestigators.org |
Condensation Reactions Involving Benzylamine Derivatives
The synthesis of this compound can also be achieved through condensation reactions involving benzylamine derivatives and a carbonyl source. scirp.orgresearchgate.net This approach offers an alternative route that can be adapted for various substituted benzylamines.
A common method involves the reaction of benzylamine with dialkyl carbonates, such as diethyl carbonate, in the presence of a catalyst. While this is a catalytic process, the fundamental reaction is a condensation. Another approach is the reaction of benzylamine with a pyrocarbonate.
Research has shown that new carbamates can be synthesized from benzylamine derivatives through a modification of the basic catalysis of the addition-elimination reaction. scirp.orgresearchgate.net This methodology has been compared with other reported methods and has shown good performance. scirp.orgresearchgate.net For example, the reaction of benzylamine with glyoxal (B1671930) has been studied, although this typically leads to more complex structures like hexaazaisowurtzitane derivatives rather than simple carbamates. mdpi.com
The synthesis of o-nitrobenzyl and 1-(2-nitrophenyl)ethyl carbamate protected α,ω-diamines has been achieved by reacting the corresponding phenyl carbonate with a diamine in ethanol (B145695) at room temperature, resulting in good yields of the monoprotected diamines. scispace.com
Table 2: Condensation Synthesis of Carbamate Derivatives
| Benzylamine Derivative | Carbonyl Source | Solvent | Product | Reference |
| o-Nitrobenzylamine | Phenyl Carbonate | Ethanol | o-Nitrobenzyl Carbamate | scispace.com |
| Benzylamine | Glyoxal | Various | Complex condensation products | mdpi.com |
Three-Component Condensation Reactions Utilizing Ethyl Carbamate
Three-component reactions offer an efficient pathway to synthesize complex molecules in a single step. For the synthesis of this compound derivatives, a three-component condensation can be employed, often utilizing ethyl carbamate as a key reactant.
While direct three-component synthesis of this compound itself is less commonly reported, the principles of multicomponent reactions are applicable. These reactions typically involve an amine, an aldehyde or ketone, and a third component like an isocyanide or a carbamate.
For instance, a study on the condensation of benzyl carbamate with glyoxal in various polar protic and aprotic solvents revealed the formation of several intermediates and byproducts, highlighting the complexity of such multi-component systems. mdpi.com The reaction of amines, carbon dioxide, and alkyl halides in the presence of a base is a well-established three-component method for carbamate synthesis. nih.gov
Catalytic Synthesis Strategies
Catalytic methods for the synthesis of this compound and its derivatives are gaining prominence due to their efficiency, selectivity, and often milder reaction conditions compared to direct methods. These strategies involve the use of transition metals or heterogeneous catalysts.
Transition Metal-Catalyzed Processes (e.g., Iron-Catalyzed Acylation)
Transition metals, particularly iron, have been effectively used to catalyze the synthesis of carbamates. Iron-catalyzed reactions are attractive due to the low cost, low toxicity, and abundance of iron. rsc.orgrsc.org
An efficient procedure for the iron-catalyzed direct acylation of amines with esters has been developed. rsc.orgrsc.org In this process, the reaction between an ester and benzylamine can be triggered by an earth-abundant iron catalyst, such as Fe(acac)₃, at a low loading, in combination with pivalic acid and molecular oxygen. rsc.orgrsc.org This reaction is typically carried out in a greener solvent like diethyl carbonate. rsc.orgrsc.org It was found that this compound can be formed in situ from the reaction between diethyl carbonate and benzylamine, and it acts as a reservoir for benzylamine. rsc.orgresearchgate.net The reaction of an ester with this compound under these optimized conditions can provide the target amide in good yield (83%). rsc.orgresearchgate.net
Other transition metals like palladium and copper have also been used in the synthesis of N-aryl carbamates through C-N coupling reactions. researchgate.netmit.edu For example, a mild and efficient synthesis of N-arylcarbamates was achieved by reacting azidoformates with boronic acids in the presence of a copper chloride catalyst. acs.org
Table 3: Iron-Catalyzed Acylation for Amide Synthesis
| Substrates | Catalyst | Additive | Solvent | Yield | Reference |
| Ester, this compound | Fe(acac)₃ | Pivalic Acid, O₂ | Diethyl Carbonate | 83% | rsc.orgresearchgate.net |
Heterogeneous Catalysis (e.g., Metal Oxide Catalysts)
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling, making them suitable for industrial applications. Metal oxides are a prominent class of heterogeneous catalysts used in carbamate synthesis. researchgate.netresearchgate.net
Cerium oxide (CeO₂) has been shown to be an effective heterogeneous catalyst for the one-pot synthesis of mthis compound from benzylamine, CO₂, and methanol (B129727), achieving a yield of 92%. rsc.org The catalyst was found to be reusable after calcination. rsc.org The proposed mechanism suggests that the reaction proceeds through the formation of dimethyl carbonate or its precursor, which then reacts with benzylamine. rsc.org
Other metal oxides, such as binary or ternary mixed metal oxides, have also been employed for the synthesis of aromatic carbamates from amines and dialkyl carbonates. google.comgoogle.com For instance, a CeZnZr mixed metal oxide has been reported as an efficient, stable, and recyclable heterogeneous catalyst for this transformation. google.com Gallium oxide nanomaterials have also shown potential as catalysts for CO₂ conversion to carbamates due to the presence of Lewis acid sites. mdpi.com The nanostructure of β-gallium oxide crystals was found to influence the conversion to carbamates, with selectivities as high as ~70%. mdpi.com
Zinc oxide (ZnO) and mixed oxides like CuO-ZnO have also been investigated. researchgate.net While supported zinc acetate (B1210297) catalysts have been studied, they can suffer from deactivation due to the formation of ZnO. google.comgoogle.com
Table 4: Heterogeneous Catalysis for Carbamate Synthesis
| Amine | Carbonyl Source | Catalyst | Yield of Carbamate | Reference |
| Benzylamine | CO₂, Methanol | CeO₂ | 92% (Mthis compound) | rsc.org |
| Aromatic Amines | Dialkyl Carbonate | CeZnZr mixed metal oxide | 60-99% | google.comgoogle.com |
| n-Octylamine | CO₂, n-Propanol | β-Ga₂O₃ nanoplates | ~70% selectivity | mdpi.com |
Homogeneous Catalysis (e.g., Cerium Ammonium Nitrate)
Cerium (IV) Ammonium Nitrate (CAN) has been identified as an effective and versatile catalyst for various organic transformations, including the synthesis of carbamate derivatives. organic-chemistry.orgscirp.orgnih.gov It functions as a single-electron oxidizing agent and a Lewis acid, facilitating reactions under mild conditions. scirp.orgresearchgate.net Its utility is highlighted in one-pot, three-component condensation reactions.
A notable application involves the synthesis of carbamatoalkyl naphthols, where benzyl carbamate (a structurally similar compound to this compound) reacts with an aldehyde and 2-naphthol (B1666908) in the presence of a catalytic amount of CAN. ajol.inforesearchgate.net This reaction proceeds efficiently under solvent-free conditions at 70°C, often completing within a short timeframe. ajol.info Research indicates that a small amount of catalyst is sufficient to drive the conversion, with optimal results achieved using 0.1 mmol of CAN for a 5 mmol scale reaction. ajol.info The process is valued for its high yields, operational simplicity, and the use of an inexpensive and environmentally benign catalyst. scirp.orgajol.info
Table 1: Cerium Ammonium Nitrate (CAN) Catalyzed Synthesis of Carbamatoalkyl Naphthols ajol.info This table illustrates the efficiency of CAN in a three-component reaction involving β-naphthol, 2-nitrobenzaldehyde, and methyl carbamate.
| Entry | Catalyst Amount (mmol) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 0.1 | 70 | 1.0 | 91 |
| 2 | 0.2 | 70 | 1.0 | 88 |
| 3 | 0.1 | 80 | 1.0 | 85 |
Urea (B33335) Alcoholysis Methodologies
The alcoholysis of urea or its derivatives presents a phosgene-free and industrially attractive route for carbamate synthesis. ionike.com This method involves reacting an alcohol with urea or a disubstituted urea, often under heat and with the aid of a catalyst, to produce the corresponding carbamate and ammonia (B1221849). ionike.comqub.ac.uk The reaction is typically reversible, and the removal of the ammonia by-product can be used to drive the reaction forward. qub.ac.uk
For the synthesis of benzyl carbamate derivatives, the alcoholysis of dibenzyl urea with various alcohols has been studied. For instance, the reaction of dibenzyl urea with butan-1-ol over a 5 wt% TiO2/SiO2 catalyst at 190°C for 2 hours resulted in over 99% conversion of the urea with a 96% selectivity for the desired butyl benzyl carbamate. ionike.com Similarly, other N-substituted carbamates can be synthesized by reacting different disubstituted ureas with alcohols like methanol and ethanol, achieving high yields and selectivities. ionike.com Lewis acids such as SnCl2 have also been shown to catalyze the alcoholysis of urea with natural alcohols, including benzyl alcohol, to form carbamates. researchgate.net
Table 2: Synthesis of N-Substituted Carbamates via Alcoholysis of Disubstituted Ureas ionike.com
| Entry | Substrate (Urea) | Alcohol | Product | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 1 | Dibenzyl urea | Butan-1-ol | Butyl benzyl carbamate | >95 | 96 |
| 2 | Didodecyl urea | Butan-1-ol | Butyl dodecylcarbamate | 94 | >98 |
| 3 | Dicyclohexyl urea | Methanol | Methyl cyclohexyl carbamate | 96 | 98 |
Derivatization and Functionalization Strategies
This compound serves as a scaffold that can be chemically modified to create a diverse range of derivatives. These strategies involve introducing new functional groups or incorporating the carbamate structure into larger, more complex molecules.
Synthesis of Substituted Ethyl Benzylcarbamates
A common method for synthesizing substituted ethyl benzylcarbamates involves the amino-dehalogenation of ethyl chloroformate with various benzylamine derivatives. researchgate.netscirp.org This reaction is typically performed in a solvent like acetone with a base such as anhydrous potassium carbonate at low temperatures (–10°C to 0°C). scirp.org This approach allows for the introduction of different substituents onto the phenyl ring of the benzylamine, leading to a series of substituted ethyl benzylcarbamates. researchgate.netscirp.org For example, this compound itself (LQM 9005) was synthesized with an 85% yield using this method. scirp.org The synthesis of more complex derivatives, such as fluorinated benzyl carbamates of 4-aminosalicylanilides, has also been reported, starting from 4-aminosalicylic acid and condensing it with appropriate anilines. sciforum.net
Table 3: Spectroscopic Data for this compound (LQM 9005) scirp.org
| Property | Value |
|---|---|
| Appearance | Pale yellow solid |
| Yield | 85% |
| Melting Point | 42°C - 44°C |
Introduction of Glycosyl Moieties (e.g., Rhamnosyloxy)
The carbamate structure can be functionalized by attaching carbohydrate units, a process known as glycosylation. biosynth.com An example of this is O-ethyl-4-(α-l-rhamnosyloxy)benzyl carbamate, a glycosylated derivative that has been isolated from the leaves of the Moringa oleifera tree. researchgate.netajptonline.com This compound is classified as a synthetic carbamate derivative, where the synthesis involves modifying a rhamnoside, a naturally occurring glycosylated molecule. biosynth.com The introduction of the rhamnosyloxy moiety (a glycosyl group derived from the sugar rhamnose) creates a molecule with a distinct structure that can interface with biological systems recognizing glycosidic linkages. biosynth.com
Formation of N-Nitroso Derivatives
This compound can undergo N-nitrosation to form ethyl N-nitroso-N-benzylcarbamate. This reaction is achieved by treating this compound with a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium. orgsyn.org A detailed procedure involves reacting a solution of this compound in ether with an aqueous solution of sodium nitrite, followed by the addition of nitric acid while maintaining a cool temperature. orgsyn.org The resulting N-nitroso compound is a yellow oil that is sensitive to heat and can detonate if distilled, but is stable for months at low temperatures. orgsyn.org The formation of N-nitroso compounds from carbamate pesticides in the presence of nitrite is a known reaction. nih.gov
Incorporation into Complex Molecular Architectures (e.g., Heterocyclic Systems)
The this compound framework serves as a valuable building block in the synthesis of more complex molecules, particularly heterocyclic systems. ontosight.ai For example, benzyl carbamate is a key reactant in the three-component synthesis of carbamatoalkyl naphthols, which are complex polycyclic structures. ajol.inforesearchgate.net
Furthermore, benzyl carbamate can react with heterocyclic aldehydes (derived from furan, thiophene, and pyrazole) and phosphonates to yield α-aminophosphonic esters bearing these heterocyclic moieties. tandfonline.com It has also been used in reactions with glyoxal in acid-catalyzed condensations to form complex nitrogen-containing heterocyclic compounds. mdpi.com In another example, benzyl carbamate reacts with 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles in a one-pot process that ultimately leads to the formation of 3-cyanobenzofurans, demonstrating its role in constructing fused heterocyclic systems. acs.org
Spectroscopic and Structural Characterization Studies
Advanced Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
FTIR spectroscopy has been instrumental in identifying the characteristic functional groups and vibrational modes of ethyl benzylcarbamate. The analysis, typically performed on a solid phase using an attenuated total reflectance (ATR) accessory, reveals key spectral bands. scirp.org
A study of this compound (identified as LQM 9005) reported the following experimental vibrational frequencies: a prominent N-H stretching band at 3328.56 cm⁻¹, C-H stretching vibrations at 2977.59 cm⁻¹ and 2922.50 cm⁻¹, and a strong carbonyl (C=O) stretching absorption at 1695.83 cm⁻¹. scirp.orgscirp.org Other significant peaks were observed at 1525.72 cm⁻¹ (C=C), 1245.36 cm⁻¹, 1136.90 cm⁻¹, 1034.21 cm⁻¹, and 695.59 cm⁻¹. scirp.orgscirp.org Theoretical calculations of vibrational frequencies have been performed using methods such as HF/6-31+G(d) and DFT (B3LYP), with the Hartree-Fock (HF) method showing a good correlation with experimental data. scirp.orgscirp.org
Table 1: Experimental FTIR Peaks for this compound scirp.orgscirp.org
| Vibrational Mode | **Frequency (cm⁻¹) ** |
| N-H Stretch | 3328.56 |
| C-H Stretch | 2977.59, 2922.50 |
| C=O Stretch | 1695.83 |
| C=C Stretch | 1525.72 |
| Fingerprint Region | 1245.36, 1136.90, 1034.21, 695.59 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.
¹H NMR: In a study using a 300 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the proton NMR spectrum of this compound was recorded. scirp.org Another analysis using a 400 MHz instrument in CDCl₃ reported the following chemical shifts: a triplet at 1.27 ppm corresponding to the methyl (CH₃) protons, a quartet at 4.16 ppm for the methylene (B1212753) (CH₂CH₃) protons, a doublet at 4.37 ppm for the benzylic (CH₂NH) protons, a broad singlet at 5.16 ppm for the amine (NH) proton, and a multiplet between 7.28-7.35 ppm for the aromatic protons of the benzyl (B1604629) group. rsc.org
¹³C NMR: The ¹³C NMR spectrum, recorded at 100.6 MHz in CDCl₃, showed distinct signals for each carbon atom. The chemical shifts were assigned as follows: 14.6 ppm (CH₃), 45.0 ppm (CH₂NH), 60.9 ppm (OCH₂CH₃), and a series of peaks for the aromatic carbons at 127.4, 127.5, and 128.6 ppm, with the quaternary aromatic carbon at 138.7 ppm. The carbonyl carbon of the carbamate (B1207046) group appeared at 156.7 ppm. rsc.org
Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃ rsc.org
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₃ | 1.27 (t) | 14.6 |
| -OCH₂CH₃ | 4.16 (q) | 60.9 |
| -CH₂NH | 4.37 (d) | 45.0 |
| -NH | 5.16 (br s) | - |
| Aromatic C-H | 7.28-7.35 (m) | 127.4, 127.5, 128.6 |
| Aromatic C | - | 138.7 |
| C=O | - | 156.7 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry techniques are crucial for determining the molecular weight and elucidating the fragmentation patterns of this compound.
Direct Analysis in Real Time (DART): DART mass spectrometry in positive ionization mode has been utilized for the analysis of related benzyl carbamates. rsc.org This soft ionization technique is suitable for determining the molecular ion peak with minimal fragmentation. scirp.orgrsc.org
UPLC-ESI-QTOF: Ultra-performance liquid chromatography coupled with electrospray ionization and quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOF) has been used to identify this compound in reaction mixtures. rsc.orgrsc.org This high-resolution technique provides accurate mass measurements, which aids in the confident identification of the compound in complex matrices. rsc.orgrsc.orgresearchgate.net
GC-MS: Gas chromatography-mass spectrometry (GC-MS) analysis has also detected this compound, confirming its presence in reaction crudes. rsc.orgrsc.org
The molecular formula of this compound is C₁₀H₁₃NO₂, corresponding to a molecular weight of approximately 179.22 g/mol . ontosight.ai Mass spectrometry confirms this molecular weight and provides insights into the stability of the molecule and its fragmentation pathways under different ionization conditions. rsc.org
X-Ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound (LQM 9005) has not been detailed in the provided search results, studies on closely related substituted benzyl ethyl carbamates offer significant insights. scirp.org For instance, the crystal structure of ethyl 4-fluorobenzylcarbamate (LQM 9006) was determined using single-crystal X-ray diffraction. scirp.orgscirp.org The data for this related compound was collected on an Enraf-Nonius CCD diffractometer using MoKα radiation (λ = 0.71073 Å) at a temperature of 293.0 K. scirp.orgscirp.org The structure was solved using the SHELXS-97 program and refined by full-matrix least-squares on F². scirp.orgscirp.org
Such studies on analogous compounds reveal important structural parameters, including bond lengths and angles, as well as intermolecular interactions like hydrogen bonding, which govern the packing of molecules in the solid state. scirp.orgiucr.orgiucr.org The carbamate moiety in these structures often adopts an s-trans configuration. iucr.org The analysis of these related structures allows for the comparison of experimental geometric parameters with those obtained from theoretical calculations (e.g., using HF and DFT methods), thereby validating the computational models. scirp.org
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of compounds by measuring the change in mass as a function of temperature. While a specific TGA curve for this compound is not provided in the search results, the thermal behavior of other carbamates has been investigated. For example, studies on benzyl carbamate single crystals have utilized TGA to understand their thermal decomposition profile. researchgate.net Generally, carbamates are known to have a decomposition temperature that can limit their application in high-temperature processes, making TGA a critical tool for process design. The analysis helps determine the temperature at which the compound begins to degrade, providing essential information about its stability. researchgate.net
Computational and Theoretical Investigations
Molecular Modeling and Geometric Optimization Studies
The geometric optimization of ethyl benzylcarbamate has been extensively studied using a range of computational methods to determine its most stable three-dimensional structure. scirp.orgscirp.org These studies involve minimizing the molecule's energy to find its equilibrium geometry. scirp.org
Semi-empirical methods, such as PM3 (Parametrized Model 3), offer a computationally less intensive approach for initial geometry optimization. scirp.orgscirp.org These methods use parameters derived from experimental data to simplify the complex calculations of molecular properties. iastate.edu In the study of this compound and its derivatives, molecules were initially minimized using the PM3 method before undergoing full optimization with more rigorous techniques. scirp.orgscirp.org While faster, PM3 is generally less accurate for calculating properties like vibrational frequencies compared to ab initio or DFT methods. scirp.org For instance, in a comparative study, the PM3 method was found to be the least accurate for predicting the vibrational frequencies of a series of carbamates, with 48.57% of the computed frequencies having an error of less than 3%. scirp.org
Ab initio methods, based on first principles of quantum mechanics, provide a more accurate description of molecular systems. anu.edu.au The Hartree-Fock (HF) method, particularly with the 6-31+G(d) basis set, has been a key tool in studying this compound. scirp.orgscirp.org This basis set includes polarization functions on heavy atoms (d) and diffuse functions (+) to better describe the electron distribution. researchgate.net Geometric optimization and vibrational frequency calculations have been performed using the HF/6-31+G(d) level of theory. scirp.orgscirp.org Notably, this method was identified as providing the best results for predicting the vibrational frequencies of synthesized carbamates, including this compound, when compared with experimental data. scirp.orgresearchgate.netscirp.org It offered a lower percentage of error and required less computational time than some DFT methods. scirp.org
Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules. psu.edu For this compound and related compounds, various DFT functionals and basis sets have been utilized for geometric optimization and property calculations. scirp.orgscirp.org These include the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31+G(d) and 6-311+G(d,p), as well as the BVP86 and PBEPBE functionals with the 6-31+G(d) basis set. scirp.orgresearchgate.netscirp.org
DFT calculations have been instrumental in determining atomic and molecular properties. scirp.org For instance, studies have shown similarities between the energy values predicted by PBEPBE/6-31+G(d) and BVP86/6-31+G(d), as well as between B3LYP/6-31+G(d) and B3LYP/6-311+G(d,p). scirp.org While DFT methods like B3LYP are powerful, the HF/6-31+G(d) method was found to be superior for calculating the vibrational frequencies of the studied carbamates. scirp.org
Vibrational Frequency Calculations and Comparison with Experimental Data
Theoretical vibrational frequencies of this compound and its analogs have been calculated using various computational methods and compared with experimental data obtained from techniques like Infrared (IR) spectroscopy. scirp.org The calculated frequencies are often scaled using empirical factors to correct for approximations in the theoretical models. scirp.org
A detailed comparison was made for key vibrational modes, such as N-H, C-H, and C=O stretching frequencies. scirp.org The study evaluated the performance of the semi-empirical PM3 method, the ab initio HF/6-31+G(d) method, and several DFT methods (B3LYP, BVP86, PBEPBE) with different basis sets. scirp.orgscirp.org The results indicated that the HF/6-31+G(d) method provided the most accurate prediction of vibrational frequencies, with the lowest average error and standard deviation. scirp.orgscirp.org Specifically, 80% of the frequencies computed with the HF method had an error below 3%, outperforming the DFT methods. scirp.org
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (LQM 9005)
| Functional Group | Experimental (ATR) | Calculated (HF/6-31+G(d)) |
| N-H | 3328.56 | Data not specified |
| C-H | 2977.59 | Data not specified |
| C-H | 2922.50 | Data not specified |
| C=O | 1695.83 | Data not specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. wikipedia.org In the context of this compound and its derivatives, QSAR studies have been proposed to explore their potential as ixodicides (agents that kill ticks). scirp.orgscirp.org
The process involves several steps:
Data Set Preparation : A series of related compounds with known biological activities is selected. nih.gov
Descriptor Calculation : Various molecular descriptors (physicochemical properties or theoretical parameters) are calculated for each compound. nih.gov For the carbamate (B1207046) series, quantum chemical descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, hardness, chemical potential, and electrophilicity index were computed using different theoretical methods. scirp.org
Model Development : Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. wikipedia.org For a series of benzyl (B1604629) ethyl carbamates, a QSAR model was developed to predict the LD50 (median lethal dose). scirp.org
Model Validation : The predictive power of the QSAR model is tested using an external set of compounds. scirp.org The developed model for the carbamates was validated with a test set of 19 compounds, achieving a high correlation coefficient (R² = 0.9647). scirp.org
The ultimate goal of these QSAR studies is to guide the synthesis of new carbamate derivatives with enhanced biological activity. scirp.orgscirp.org
Conformational Analysis and Rotational Barriers
The conformation of the carbamate group is a key determinant of its chemical and biological properties. nih.gov Carbamates can exist as syn and anti rotamers due to the restricted rotation around the C-N bond, which has partial double-bond character. nih.govacs.org
The rotational barrier in carbamates is typically lower than in amides. acs.org For N-alkylcarbamates, this barrier is approximately 16 kcal/mol. nd.edu The anti conformation is generally more stable for steric and electrostatic reasons. nih.gov However, the energy difference between the rotamers can be small, leading to a mixture of both in solution. nih.gov
The substituents on the nitrogen and oxygen atoms of the carbamate can influence the rotational barrier and the equilibrium between the syn and anti conformations. nih.gov For instance, electron-withdrawing groups on the nitrogen atom can decrease the rotational barrier by increasing the single-bond character of the C-N bond. nd.edu Computational studies, alongside experimental techniques like NMR spectroscopy, are crucial for understanding these conformational preferences and rotational dynamics. nih.govnd.edu
Reaction Mechanisms and Chemical Transformations
Role as a Protecting Group (Carbobenzyloxy, Cbz) in Organic Synthesis
The benzyl (B1604629) carbamate (B1207046) functional group, often referred to as Carbobenzyloxy or Cbz, is a widely utilized protecting group for amines in organic synthesis. This strategy is crucial in multi-step syntheses, such as peptide synthesis, where the reactivity of an amine needs to be temporarily masked. Protecting an amine as a carbamate, like ethyl benzylcarbamate, renders the amino group non-nucleophilic, thereby allowing other functional groups in the molecule to undergo selective reactions nih.gov. The Cbz group can be installed and removed under relatively mild conditions, making it a valuable tool for chemists ukzn.ac.za.
The protection of an amine with a Cbz group is typically achieved by reacting the amine with an activated form of the benzyloxycarbonyl group. A common reagent for this purpose is benzyl chloroformate (Cbz-Cl). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the benzyl chloroformate. This is often carried out under Schotten-Baumann conditions, which involve the use of a base, such as a carbonate, to neutralize the hydrochloric acid that is formed as a byproduct scirp.org. The resulting Cbz-protected amine is stable to a range of reaction conditions, including both acidic and basic environments, providing orthogonal protection to other common protecting groups like Boc and Fmoc ukzn.ac.zascirp.org.
The general mechanism for the protection of an amine with benzyl chloroformate is as follows:
The amine acts as a nucleophile and attacks the carbonyl carbon of benzyl chloroformate.
The tetrahedral intermediate collapses, expelling a chloride ion as the leaving group.
A base is required to neutralize the liberated hydrochloric acid scirp.org.
Table 1: Common Reagents for Cbz Protection
| Reagent | Conditions | Reference |
|---|---|---|
| Benzyl chloroformate (Cbz-Cl) | Schotten-Baumann (e.g., Na2CO3, aq. dioxane) or organic base (e.g., pyridine, Et3N) | scirp.org |
| Dibenzyl dicarbonate (Cbz2O) | Base (e.g., NaHCO3) | scirp.org |
| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Base (e.g., NaHCO3) | scirp.org |
The removal of the Cbz group can be accomplished through several methods, with hydrogenolysis being the most common. Other strategies, such as nucleophilic deprotection, provide alternatives when the substrate is sensitive to hydrogenation conditions.
Hydrogenolysis: This method involves the cleavage of the benzylic C-O bond by catalytic hydrogenation. The reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under an atmosphere of hydrogen gas (H2). The process is clean and occurs at neutral pH, making it compatible with acid- or base-sensitive functional groups ukzn.ac.zaresearchgate.net. The mechanism involves the reduction of the Cbz group to release the free amine, toluene, and carbon dioxide scirp.org. Transfer hydrogenolysis, using a hydrogen donor like ammonium formate or tetrahydroxydiboron in the presence of a palladium catalyst, offers a safer alternative to using gaseous hydrogen nih.govscirp.org.
Nucleophilic Deprotection: For substrates containing functional groups that are sensitive to reduction, such as alkenes or alkynes, nucleophilic deprotection methods are employed. One such method involves the use of 2-mercaptoethanol in the presence of a base like potassium phosphate in a solvent such as N,N-dimethylacetamide (DMAc) at elevated temperatures. This protocol is particularly advantageous for substrates with functionalities that could be compromised by standard hydrogenolysis or Lewis acid-mediated deprotection. The proposed mechanism involves a nucleophilic SN2 attack by the thiol on the benzylic carbon of the carbamate.
Table 2: Deprotection Strategies for Cbz Group
| Method | Reagents and Conditions | Advantages | Reference |
|---|---|---|---|
| Hydrogenolysis | H2, Pd/C in a solvent like MeOH or EtOAc | Mild, neutral pH, clean byproducts | ukzn.ac.zascirp.org |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Avoids use of gaseous H2 | nih.gov |
| Nucleophilic Deprotection | 2-mercaptoethanol, K3PO4, DMAc, 75 °C | Tolerates reducible functional groups | |
| Lewis Acid Cleavage | SnCl4 | Selective for benzyl esters and carbamates over benzyl ethers |
Transcarbamation Reactions and Amide Formation
Benzyl carbamates can undergo transcarbamation, which is the exchange of the alkoxy group of the carbamate. For instance, benzyl carbamates can be converted to their corresponding methyl or ethyl carbamates by treatment with potassium carbonate in methanol (B129727) or ethanol (B145695), respectively, under reflux conditions. This process allows for the modification of the carbamate group.
Furthermore, benzyl carbamates can be converted into amides. One method involves reacting the benzyl carbamate with an acyl chloride in the presence of sodium iodide. Another approach involves a two-step process where the benzyl carbamate is first treated with potassium carbonate in a secondary alcohol like isopropyl alcohol, followed by the addition of an acid chloride to yield the corresponding amide. These transformations highlight the utility of benzyl carbamates as precursors for the synthesis of other important functional groups.
Reactions with Carbon Nucleophiles in Synthetic Protocols
N-benzyloxy carbamic acid ethyl ester, a close analog of this compound, has been shown to react with a variety of stabilized carbon nucleophiles to produce functionalized protected hydroxamic acids in good to excellent yields. In these reactions, the carbamate acts as an electrophile. The use of stabilized carbon nucleophiles, such as the enolates of esters or sulfones, allows for the formation of a new carbon-carbon bond at the carbonyl carbon of the carbamate. This reaction pathway suppresses the undesired "Weinreb" type chemistry, where the initially formed product's enolate would react further. This methodology provides a synthetic route to hydroxamic acids, which are important chelating agents.
Participation as an Intermediate or Reservoir in Catalytic Processes
The role of this compound as a distinct intermediate or a reservoir for a catalyst in catalytic processes is not extensively documented in the available literature. While carbamates can be synthesized via catalytic methods, such as the oxidative alkoxycarbonylation of amines in the presence of palladium and iodide, the specific function of this compound as a transient intermediate or a catalyst storage species within a catalytic cycle is not a prominent theme in the reviewed research.
Hydrolysis and Cleavage Mechanisms of the Carbamate Moiety
The cleavage of the carbamate moiety in this compound is a critical step in deprotection strategies, effectively liberating the protected amine. The mechanisms for this cleavage are diverse and can be tailored based on the other functional groups present in the molecule.
Hydrogenolysis: As previously discussed, this is a common and mild method for cleaving benzyl carbamates. The reaction proceeds via the catalytic reduction of the benzylic C-O bond, leading to the formation of the unstable carbamic acid, which then spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide scirp.orgresearchgate.net.
Acid-Mediated Cleavage: While the Cbz group is generally stable to many acidic conditions, harsh acidic conditions, such as treatment with excess HCl or HBr, can lead to its cleavage. The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by a nucleophilic attack (SN2) of the conjugate base of the acid on the benzylic carbon, leading to the release of the carbamic acid, which then decarboxylates scirp.org.
Nucleophilic Cleavage: As detailed in the nucleophilic deprotection section, reagents like 2-mercaptoethanol can cleave the carbamate through an SN2 mechanism. The nucleophile attacks the benzylic carbon, displacing the carbamate group and leading to the formation of the free amine after decarboxylation of the resulting carbamic acid.
Table 3: Summary of Carbamate Cleavage Mechanisms
| Cleavage Method | Key Mechanistic Step | Byproducts | Reference |
|---|---|---|---|
| Hydrogenolysis | Catalytic reduction of the benzylic C-O bond | Toluene, CO2 | scirp.orgresearchgate.net |
| Acid-Mediated Cleavage | Protonation and SN2 attack by a nucleophile | Benzyl halide, CO2 | scirp.org |
| Nucleophilic Cleavage | SN2 attack on the benzylic carbon | Thioether, CO2 |
Biological Activities and Pharmacological Applications
Antiparasitic and Ixodicide Activity Studies
The potential of ethyl benzylcarbamate and related compounds to control parasites, particularly ticks, has been a significant area of research. These studies aim to understand its efficacy and mechanism of action against parasites like Rhipicephalus microplus, the cattle tick.
While specific efficacy data for this compound is limited in publicly available research, studies on analogous ethyl carbamates provide valuable insights. For instance, research on ethyl-4-bromophenyl carbamate (B1207046) and ethyl-4-chlorophenyl carbamate has demonstrated significant effects against R. microplus. These compounds have been shown to reduce oviposition and inhibit larval hatching in both susceptible and resistant tick strains. cytoskeleton.com In one study, spraying of ethyl-4-bromophenyl carbamate on larvae implanted in bovines inhibited 93% of their development into engorged females, showcasing its ixodicidal effect. cytoskeleton.com The efficacy was observed to be lower when applied to nymphal (72%) and adult (27%) stages. cytoskeleton.com
Interactive Table: Efficacy of Ethyl-4-bromophenyl carbamate against different stages of Rhipicephalus microplus
| Treated Stage | Inhibition of Development to Engorged Females (%) |
|---|---|
| Larvae | 93 |
| Nymphs | 72 |
Data sourced from in vivo studies on a closely related ethyl carbamate.
A noteworthy aspect of the research into ethyl carbamates is the exploration of their mechanism of action. Unlike many commercial acaricides that target the enzyme acetylcholinesterase (AChE), studies suggest that the ixodicidal activity of certain ethyl carbamates is independent of AChE inhibition. nih.gov This finding is significant as it points towards a novel mechanism of action, which could be crucial in combating the growing issue of parasite resistance to conventional treatments. The exact molecular targets are still under investigation, but the evidence suggests a departure from the typical mode of action of carbamate pesticides.
A key finding in the study of related ethyl carbamates is their profound impact on the reproductive systems of ticks. Research has shown that these compounds can negatively affect the biological parameters and reproduction of R. microplus by diminishing oviposition and completely inhibiting the viability of eggs. nih.gov Furthermore, these effects are linked to alterations in the reproductive organs, vitellogenesis (yolk formation), and the viability of ovarian cells in ticks. nih.gov These findings suggest that the antiparasitic action is, at least in part, due to the disruption of the parasite's reproductive cycle.
Anticancer and Cytotoxic Activity Investigations
The exploration of this compound's potential in cancer therapy is an emerging area of research. While direct studies on this compound are not extensively documented, research into the broader class of carbamates and related structures provides a basis for investigation.
One of the key mechanisms by which some carbamate-containing compounds exert their anticancer effects is through interaction with cellular tubulin. Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. The disruption of microtubule dynamics can lead to cell cycle arrest and ultimately, cell death. While direct evidence for this compound binding to tubulin is not yet available, other carbamate derivatives have been reported to bind to cellular tubulin, leading to an accumulation of cells in mitosis and cytotoxic activity against cancer cells. nih.gov
The interference with tubulin polymerization by anticancer agents typically leads to a halt in the cell cycle, often at the G2/M phase. This prevents the cancer cells from dividing and proliferating. Studies on various carbamate derivatives have demonstrated their ability to induce cell cycle arrest in different cancer cell lines. For instance, a novel ciprofloxacin derivative containing a carbamoylmethyl piperazinyl moiety was found to cause cell cycle arrest at the G2/M phase in colorectal cancer and non-small lung carcinoma cells. While this is not this compound, it highlights a common mechanism of action for compounds within the broader carbamate class.
Modulation of Biological Pathways
The influence of this compound on various biological pathways is an area of growing interest, although direct research on this specific compound is limited. Insights can be drawn from studies on related carbamate compounds.
Direct evidence of this compound modulating glycosylation pathways is not extensively documented. However, the carbamate structure is utilized in molecules designed to interact with carbohydrate-binding proteins, known as lectins. For instance, photoswitchable divalent lectin ligands incorporating carbamate linkages have been synthesized to control carbohydrate recognition processes. While not this compound itself, this demonstrates the potential for the carbamate moiety to be involved in carbohydrate interactions.
Studies on the closely related compound, ethyl carbamate, have shown that it can significantly impact cellular signaling pathways. Ethyl carbamate has been found to modulate the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress. nih.gov It can lead to the depletion of intracellular glutathione (GSH) and collapse of the mitochondrial membrane potential. nih.gov Furthermore, ethyl carbamate exposure can affect multiple metabolic pathways, leading to oxidative stress, energy depletion, and damage to DNA and proteins, ultimately inducing cell death. nih.gov These findings suggest that the carbamate functional group can play a role in modulating critical cellular processes, although specific studies on this compound are needed to confirm similar effects.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for optimizing lead compounds in drug discovery. researchgate.netnih.govnih.gov
For the PDS inhibiting carbamates, SAR analyses have revealed several key structural features essential for potent activity scirp.orgnih.gov:
The Oxygen Atom of the Phenoxy Group and the Carbamate Structure: Both were found to be essential for strong PDS inhibition. scirp.orgnih.gov
Ethyl Group at the α-position: The introduction of an ethyl group on the ethylene bridge between the phenoxy group and the carbamate was important for high inhibitory activity. scirp.orgnih.gov
Substituents on the Phenoxybenzene Ring: Substitutions at the 2- and/or 3-positions of the phenoxybenzene ring were favorable for potent PDS inhibition. scirp.orgnih.gov
In a different context, SAR analysis of other ethyl-carbamates, such as Ethyl-4-bromophenyl-carbamate and Ethyl-4-chlorophenyl-carbamate, showed no structural alerts for binding to biomolecules or estrogen receptors, suggesting a favorable safety profile in that regard. nih.govnih.gov
Role in Prodrug Design and Biostability Enhancement
The carbamate group is a versatile functional group in medicinal chemistry and is often incorporated into prodrug design to improve the physicochemical and pharmacokinetic properties of parent drugs. Prodrugs are inactive compounds that are converted into active drugs within the body.
The carbamate linkage can be used to mask polar functional groups, such as hydroxyl or amine groups, in a parent drug. This masking can enhance the drug's stability, particularly against first-pass metabolism in the liver, and improve its oral bioavailability. The stability of the carbamate bond can be tuned by modifying the substituents on the nitrogen and oxygen atoms, allowing for controlled release of the active drug. While specific examples of this compound being used as a prodrug are not prominent in the literature, the chemical nature of its carbamate structure makes it a candidate for such applications, where the benzyl (B1604629) and ethyl groups could be tailored to modulate stability and release kinetics.
Advanced Material Science Applications
Self-Immolative Polymers (SIPs) Incorporating Benzyl (B1604629) Carbamate (B1207046) Units
Self-immolative polymers (SIPs) are a remarkable class of materials designed to depolymerize from end-to-end following a single triggering event at one terminus of the polymer chain. scholaris.caresearchgate.net Polymers with a poly(benzyl carbamate) backbone were among the first and are one of the major classes of linear SIPs. annualreviews.org These materials are synthesized and then stabilized with a trigger-responsive end-cap. annualreviews.org Once the end-cap is cleaved by a specific external stimulus, a domino-like cascade of reactions proceeds along the polymer backbone, leading to its complete disassembly into small-molecule constituents. researchgate.netacs.org
This amplified response to a stimulus is a key feature of SIPs. annualreviews.orgacs.org A single cleavage event can result in the rapid breakdown of an entire macromolecule. scholaris.ca Researchers have developed various architectures, including linear, hyperbranched, and amphiphilic block copolymers containing poly(benzyl carbamate) segments, which can self-assemble into structures like polymersomes for various applications. acs.orgnih.gov
Triggered Depolymerization Mechanisms (e.g., 1,6-Elimination Cascade, pH-Triggered)
The depolymerization of poly(benzyl carbamate) is primarily driven by a cascade of elimination reactions. The specific mechanism can be tailored by selecting different trigger moieties for the end-cap.
1,6-Elimination Cascade: A common and effective mechanism for the disassembly of poly(benzyl carbamate)s is an electronic cascade involving 1,6-elimination. nih.govacs.org The process is initiated by the removal of a terminal end-cap, which exposes a reactive functional group, typically an aniline (B41778). acs.orgnih.gov This aniline initiates a spontaneous 1,6-elimination, which proceeds through an aza-quinone-methide intermediate. researchgate.netnih.gov This step releases the first monomer unit and simultaneously unveils a new reactive aniline group at the terminus of the now-shortened polymer. This process repeats sequentially, causing a head-to-tail unzipping of the entire polymer chain. acs.org The rate of this fragmentation can be influenced by substituents on the benzyl ring. researchgate.net
pH-Triggered Depolymerization: The depolymerization cascade can be initiated by changes in pH. By choosing an end-cap that is labile under acidic or basic conditions, the polymer can be designed to remain stable until it encounters a specific pH environment. researchgate.net For instance, a 4-hydroxy-2-butanone (B42824) cap can be used as a responsive group that is removed under basic conditions through a β-elimination reaction, initiating the polymer's disassembly. researchgate.net This pH-responsiveness is particularly valuable for biomedical applications where targeted degradation in specific tissues or cellular compartments is desired. scholaris.cascholaris.ca
Other stimuli, including specific enzymes, light (UV or visible), and chemical analytes like hydrogen peroxide, have also been used to trigger the depolymerization by cleaving specifically designed end-caps. acs.orgnih.gov
| Triggering Stimulus | End-Cap / Responsive Group Example | Mechanism of Initiation | Reference |
|---|---|---|---|
| Enzymes (e.g., BSA) | 4-hydroxy-2-butanone | Enzyme-catalyzed β-elimination | acs.orgnih.gov |
| pH (Basic) | 4-hydroxy-2-butanone | Base-catalyzed β-elimination | researchgate.net |
| Reactive Oxygen Species (ROS) | Pinacol-boronate | Oxidation by hydrogen peroxide | acs.orgnih.gov |
| Light (UV/Visible) | 6-nitroveratryl carbonate | Photochemical cleavage | annualreviews.orgnih.gov |
Gas Evolution (CO₂) as a Driving Force in Depolymerization
A critical aspect of the depolymerization cascade in poly(benzyl carbamate) systems is the evolution of carbon dioxide (CO₂). acs.org The fragmentation of each carbamate linkage along the polymer backbone results in decarboxylation. acs.orgnih.gov This release of CO₂ gas is a thermodynamically favorable process that renders the depolymerization effectively irreversible. nih.govacs.orgnih.gov The constant removal of a gaseous product from the system helps to drive the cascade reaction forward to completion, ensuring a rapid and complete breakdown of the polymer into its constituent small molecules. nih.govnih.gov
Functional Polymer Surfaces and Self-Regenerating Materials
The responsive nature of poly(benzyl carbamate)s has been exploited in the creation of functional surfaces. These polymers can be used to construct multilayer devices where the disassembly of a layer can be triggered on demand. researchgate.net For example, a self-immolative polymer with a poly(benzylcarbamate) backbone was used to prepare a functional surface in a multilayer system. researchgate.net The disassembly of this polymer layer, triggered by a specific stimulus, could be used to reveal an underlying layer or release embedded agents.
This concept extends to self-regenerating materials. By designing systems where the removal of a "sacrificial" outer layer made of a self-immolative polymer exposes a fresh, functional surface underneath, materials can be created that regenerate their surface properties after damage or contamination. nih.gov
Applications in Sensors and Drug Delivery Systems
The ability of poly(benzyl carbamate)s to provide an amplified response to a triggering event makes them highly suitable for applications in sensors and drug delivery. acs.orgnih.gov
Sensors: In sensing applications, the depolymerization cascade is used to amplify a detection event. A self-immolative oligomer can be designed to release a large number of reporter molecules, such as a fluorescent dye, upon reacting with a single analyte molecule. nih.govrsc.org For instance, a poly(benzylcarbamate) system was developed where the monomer units are fluorescent when free but quenched when part of the polymer chain. acs.orgnih.gov Upon detection of a target analyte that cleaves the end-cap, the polymer depolymerizes, releasing the monomers and causing a "turn-on" fluorescent signal that is greatly amplified. nih.govrsc.org This strategy has been used in devices for quantifying enzyme analytes. acs.orgnih.gov
Drug Delivery Systems: In drug delivery, the cargo (e.g., an anticancer drug like doxorubicin) can be attached to the polymer backbone or encapsulated within nanoparticles or polymersomes made from self-immolative block copolymers. scholaris.canih.gov These systems are designed to be stable in circulation but to disassemble and release their payload upon encountering a specific biological trigger found in the target tissue, such as a particular enzyme or a lower pH environment characteristic of tumors. scholaris.cascholaris.ca This triggered release mechanism allows for a high payload of the drug to be delivered specifically to the site of action, potentially increasing efficacy and reducing side effects. nih.gov
| Application | System Description | Released Molecule / Effect | Trigger Example | Reference |
|---|---|---|---|---|
| Enzyme Sensor | Hydrophobic oligomer on a paper-based device | Amplified colorimetric or fluorescent signal | Hydrogen peroxide | acs.orgnih.gov |
| Chemiluminescence Sensor | Poly(benzylcarbonate) with adamantylidene-dioxetane units | Turn-ON chemiluminescence | Various chemical stimuli | acs.orgnih.gov |
| Drug Delivery | Amphiphilic block copolymer forming polymersomes | Doxorubicin, Camptothecin | UV/Visible light, reductive conditions | nih.gov |
| Drug Delivery | Micelles from amphiphilic block copolymers | Fluorescent dye (model drug) | Hydrolysis of ester linkage | rsc.org |
Environmental Fate and Analytical Methodologies for Carbamates
Environmental Degradation Pathways
The primary mechanism for the breakdown of carbamate (B1207046) herbicides in soil and water is microbial degradation. ucanr.edu Microorganisms utilize the carbamates as a source of carbon and energy, breaking them down into smaller, less complex molecules. ucanr.edu While some chemical breakdown through processes like hydrolysis can occur, it is typically much slower than microbial action. ucanr.edu For the related compound, Ethyl carbamate, specific microbial strains have been identified that are capable of its degradation. nih.gov
Given the structure of Ethyl benzylcarbamate, which consists of a benzyl (B1604629) group attached to a carbamate ester, its degradation would likely involve the cleavage of the carbamate linkage and the subsequent breakdown of the resulting benzylamine (B48309) and ethanol (B145695) components. The aromatic benzyl ring, for instance, can be degraded by microorganisms through pathways involving dehalogenation (if substituted) and ring cleavage. researchgate.net Photodegradation, the breakdown of compounds by light, is another potential environmental fate pathway, as has been demonstrated for other organic molecules like Ethyl paraben, where UV light can induce decomposition. e3s-conferences.org
Advanced Analytical Method Development for Carbamate Detection
The development of sensitive and reliable analytical methods is crucial for monitoring chemical compounds in various matrices. While extensive methodologies have been developed for many carbamates, particularly the well-studied Ethyl carbamate, specific validated methods for this compound are less common. However, general analytical techniques applicable to carbamates can be adapted.
One specific method for the analysis of this compound utilizes reverse-phase high-performance liquid chromatography (HPLC). sielc.com This method provides a foundation for the quantification of the compound, though detailed validation parameters are not extensively published.
Due to the scarcity of data for this compound, the following sections will detail the well-established analytical methodologies for the closely related and structurally similar compound, Ethyl carbamate. These methods exemplify the techniques commonly employed for the analysis of simple carbamate esters.
Extraction Techniques
Effective extraction is a critical first step to isolate the target analyte from the sample matrix and remove interfering substances. For Ethyl carbamate, several techniques have been successfully employed.
Liquid-Liquid Extraction (LLE) : This is a conventional method involving the partitioning of the analyte between two immiscible liquid phases. For Ethyl carbamate, LLE has been shown to have a short extraction time and high reproducibility. nih.gov The efficiency of LLE can be enhanced by optimizing parameters such as the choice of organic solvent (e.g., dichloromethane (B109758) shows slightly higher yields than chloroform) and the addition of salt (e.g., 15% NaCl can improve yield by 15%). nih.gov
Solid-Phase Extraction (SPE) : SPE is widely used for the cleanup and concentration of analytes from liquid samples. Diatomaceous earth-based columns (e.g., Chem-Elut) are commonly used for Ethyl carbamate extraction. nih.govoiv.int This method is known for high reproducibility, although it can be more time-consuming and costly than LLE. nih.gov
Aqueous Two-Phase Systems (ATPS) : ATPS is an alternative liquid-liquid extraction method that uses a system formed by mixing a polymer and a salt or two different polymers in water. For Ethyl carbamate, an optimal extraction using an ATPS was achieved at 21.5°C for 2.8 hours in a sample containing 70% alcohol and 15% phosphate, resulting in a recovery yield of 75.64%. nih.gov
| Technique | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Short extraction time, high reproducibility | High consumption of organic solvents | nih.gov |
| Solid-Phase Extraction (SPE) | High reproducibility | Long extraction time, high cost | nih.gov |
| Aqueous Two-Phase System (ATPS) | Can be optimized for high recovery | Requires careful optimization of parameters (temp, time, etc.) | nih.gov |
| Solid-Phase Microextraction (SPME) | Reduces time and cost | Low reproducibility, low durability, high fiber cost | nih.gov |
Chromatographic and Spectrometric Quantification Methods
Following extraction, chromatographic techniques are used to separate the analyte from other components, and spectrometric detectors are used for quantification.
High-Performance Liquid Chromatography (HPLC) : As mentioned, a reverse-phase HPLC method has been developed for this compound. sielc.com The method uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as an additive. sielc.com For mass spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid. sielc.com For Ethyl carbamate, HPLC is often coupled with fluorescence detectors after a derivatization step. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most widespread and authoritative method for the determination of Ethyl carbamate and is suitable for this compound as well. nih.govoiv.int The method involves separating the volatile analyte on a capillary column and detecting it with a mass spectrometer. oiv.int Using the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity and selectivity, allowing for accurate quantification at low levels. oiv.intnih.gov Spectral data for this compound, including its mass spectrum, are available in public databases, which aids in its identification via GC-MS. nih.gov
| Compound | Technique | Column Example | Detector | Reference |
|---|---|---|---|---|
| This compound | RP-HPLC | Newcrom R1 (C18) | UV/MS | sielc.com |
| Ethyl carbamate | GC-MS | Capillary Fused Silica (e.g., Carbowax 20M type) | Mass Spectrometer (MS) | oiv.int |
| Ethyl carbamate | HPLC | - | Fluorescence (after derivatization) | mdpi.com |
Method Validation
Method validation is essential to ensure that an analytical procedure is fit for its intended purpose. Key validation parameters include the limit of quantification, recovery, and reproducibility. As no specific validation studies for this compound were found, data for Ethyl carbamate analysis are presented to illustrate the typical performance of analytical methods for such compounds.
Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For Ethyl carbamate, validated methods report LOQs in the low microgram-per-kilogram (µg/kg) or nanogram-per-gram (ng/g) range, depending on the matrix and technique. For example, a GC-MS method for various food matrices had LOQs ranging from 2.10 to 18.43 µg/kg. nih.gov Another study reported an LOQ of 5.0 µg/kg. researchgate.net An enzyme-linked immunosorbent assay (ELISA) method achieved an LOQ of 2.35 µg/kg. mdpi.com
Recovery : Recovery studies assess the accuracy of a method by measuring the amount of analyte detected after spiking a blank sample with a known concentration. For Ethyl carbamate analysis, recovery rates are typically expected to be within a range of 80-120%. Studies have shown average recoveries ranging from 80.75% to 121.82% across various food matrices. nih.gov Another validation reported mean recovery rates between 86.0% and 105.5%. mdpi.com
Reproducibility and Precision : Precision refers to the closeness of repeated measurements and is often expressed as the relative standard deviation (RSD). Reproducibility refers to the ability of the method to produce consistent results across different labs, analysts, or equipment. For Ethyl carbamate methods, intra-day and inter-day precision (repeatability) RSDs are generally below 15-20%. nih.govresearchgate.net One study reported RSDs for repeatability and reproducibility in a collaborative trial as 1.2-7.8% and 2.3-9.6%, respectively. researchgate.net
| Parameter | Matrix | Value | Reference |
|---|---|---|---|
| Limit of Quantification (LOQ) | Various Foods | 2.10 - 18.43 µg/kg | nih.gov |
| Limit of Detection (LOD) | Distillers Grains | 0.7 ng/g | nih.gov |
| Recovery (Intra-day) | Various Foods | 80.75% - 121.82% | nih.gov |
| Recovery (Inter-day) | Various Foods | 78.84% - 116.98% | nih.gov |
| Precision (RSD) | Various Foods | <14% | nih.gov |
| Reproducibility (RSDr) | Alcoholic Beverages | 2.3% - 9.6% | researchgate.net |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For Ethyl benzylcarbamate and related compounds, research is moving beyond traditional synthesis routes, which often involve hazardous reagents like phosgene and isocyanates, towards more sustainable alternatives. nih.gov
A notable advancement is the synthesis of benzyl (B1604629) ethyl carbamates through a modified addition-elimination reaction. scirp.orgresearchgate.netsemanticscholar.org This methodology is based on the amino-dehalogenation of ethyl chloroformate with benzylamine (B48309) derivatives. scirp.orgresearchgate.netscirp.org The reaction is performed at room temperature and has been reported to produce excellent yields, with this compound (referred to as LQM 9005 in one study) being synthesized with an 85% yield. scirp.orgscirp.org This approach is considered an improvement over previously reported methods. scirp.orgresearchgate.netscirp.org
Future research is focused on incorporating more principles of green chemistry into the synthesis of carbamates. wjpmr.commdpi.comjddhs.com These principles include:
Use of Green Solvents: Exploring reactions in water, ethanol (B145695), or other eco-friendly solvents to replace traditional volatile organic compounds. mdpi.com
Energy Efficiency: Further development of reactions that proceed under mild conditions, such as the room-temperature synthesis already achieved, minimizes energy consumption. scirp.orgscirp.orgjddhs.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus reducing waste. jddhs.com
Catalysis: Investigating the use of biocatalysis or recyclable heterogeneous catalysts to improve reaction efficiency and reduce environmental impact. mdpi.comjddhs.com
Solvent-Free Reactions: Developing mechanochemical or solid-state synthesis methods that eliminate the need for solvents altogether. mdpi.comjddhs.com
One study details a synthesis procedure for this compound where benzylamine is dissolved in acetone (B3395972) with anhydrous potassium carbonate, followed by the addition of ethyl chloroformate at a temperature between -10°C and 0°C. scirp.org The progress of the reaction is monitored by thin-layer chromatography (TLC). scirp.org
| Parameter | Description | Reference |
|---|---|---|
| Reaction Type | Addition-Elimination (Amino-dehalogenation) | scirp.orgresearchgate.net |
| Reactants | Benzylamine derivative, Ethyl chloroformate | scirp.orgscirp.org |
| Solvent | Acetone | scirp.org |
| Catalyst/Base | Anhydrous Potassium Carbonate (K2CO3) | scirp.org |
| Temperature | Room temperature or 0°C to -10°C | scirp.orgscirp.org |
| Reported Yield | 85% | scirp.orgscirp.org |
Identification and Validation of New Biological Targets
Carbamates are known to exhibit a wide range of biological activities. scirp.orgsemanticscholar.orgscirp.org A primary area of investigation for this compound derivatives has been as ixodicides, or tick-killing agents, particularly against the cattle tick Rhipicephalus microplus. scirp.orgscirp.org This parasite is a significant threat to the cattle industry, causing substantial economic losses and developing resistance to existing chemical treatments. scirp.org
Traditionally, the ixodicide activity of many carbamates is attributed to their ability to inhibit the enzyme Acetylcholinesterase (AChE). scirp.orgscirp.org However, compelling research has shown that certain carbamates, including this compound and its analogues, exert their potent anti-tick effects through a different mechanism. scirp.orgscirp.org In vitro experiments have demonstrated that these compounds interact very weakly with AChE, indicating their ixodicidal activity is unrelated to this enzyme. scirp.org
This discovery opens up a significant avenue for future research: the identification and validation of novel biological targets. scirp.orgscirp.org Studies have shown that related carbamates, LQM996 and LQM919, are highly effective in vivo against tick strains that are resistant to organophosphates, pyrethroids, and amidines. scirp.orgscirp.org These compounds were observed to negatively affect the reproductive systems of female ticks, reduce oviposition, and completely prevent the viability of eggs. scirp.org This suggests that the new target may be involved in tick reproduction or development. Future work will focus on pinpointing these specific molecular targets, which could lead to a new class of acaricides that can overcome existing resistance issues.
Design and Synthesis of Advanced Functional Materials
Beyond pharmacology, the carbamate (B1207046) linkage is being explored as a building block for advanced functional materials. Carbamate is considered an emerging backbone for creating sequence-defined, abiotic polymers. chemrxiv.orgchemrxiv.org This field aims to design new materials with sophisticated functions by precisely controlling the primary sequence of the polymer, similar to how proteins function in nature. chemrxiv.orgchemrxiv.org
Research in this area indicates that carbamate backbones are more rigid than traditional peptide bonds, a property that could be advantageous in material design. chemrxiv.org Understanding the conformational preferences of carbamate units is a critical first step. chemrxiv.orgchemrxiv.org Studies combining spectroscopy (IR, VCD, NMR) and density functional theory (DFT) calculations are being used to elucidate the three-dimensional structure of carbamate monomers in different environments. chemrxiv.org This fundamental knowledge is essential for the future de novo design of polycarbamate materials with specific, tailored functionalities, such as:
Data storage materials chemrxiv.orgchemrxiv.org
Taggants for security technologies chemrxiv.orgchemrxiv.org
Molecular transporters chemrxiv.orgchemrxiv.org
While this research focuses on polycarbamates, the properties of individual monomers like this compound inform the design and synthesis of these larger, functional polymers.
Integration of Computational and Experimental Methodologies in Drug Discovery
The development of new therapeutic agents is increasingly driven by a synergistic approach that combines computational modeling with experimental synthesis and testing. beilstein-journals.org Research on this compound serves as a clear example of this integrated methodology. scirp.orgresearchgate.net
The process begins with in silico molecular modeling, where the structures of new carbamate compounds are designed and optimized computationally. scirp.orgresearchgate.netscirp.org Various theoretical methods are employed to predict the properties of these virtual molecules. scirp.orgsemanticscholar.orgscirp.org
| Method Type | Specific Method/Basis Set | Purpose | Reference |
|---|---|---|---|
| Semi-Empirical | PM3 | Initial geometry minimization | scirp.orgresearchgate.net |
| Ab initio | Hartree-Fock (HF) / 6-31+G(d) | Geometry optimization, vibrational frequency prediction | scirp.orgresearchgate.net |
| Density Functional Theory (DFT) | B3LYP / 6-31+G(d) | Geometry optimization, vibrational frequency prediction | scirp.orgresearchgate.net |
| B3LYP / 6-311+G(d,p) | Geometry optimization, vibrational frequency prediction | scirp.orgresearchgate.net | |
| BVP86 / 6-31+G(d) | Geometry optimization, vibrational frequency prediction | scirp.orgresearchgate.net | |
| PBEPBE / 6-31+G(d) | Geometry optimization, vibrational frequency prediction | scirp.orgresearchgate.net |
These calculated properties, such as vibrational frequencies, are then compared with experimental data obtained from the actual synthesized compounds using techniques like Infrared (IR) spectroscopy and X-ray diffraction. scirp.orgscirp.org This comparison allows researchers to validate the accuracy of the computational models. scirp.orgscirp.org In the study of this compound and its analogues, the HF/6-31+G(d) level of theory was identified as the most effective for predicting vibrational frequencies while balancing computational cost. scirp.org
The validated computational method can then be used for larger-scale virtual screening or to develop Quantitative Structure-Activity Relationship (QSAR) models. scirp.orgscirp.org This integrated pipeline accelerates the discovery process by prioritizing the synthesis of compounds with the highest predicted activity, thereby saving time and resources. beilstein-journals.org
Challenges and Opportunities in Scale-Up and Industrial Applications
The primary industrial opportunity for this compound and its derivatives lies in their potential as a new generation of ixodicides for the cattle industry. scirp.org The significant economic impact of tick infestations, coupled with rising pesticide resistance, creates a strong demand for novel solutions. scirp.org The high in vivo efficacy of related carbamates against multi-resistant tick strains presents a major commercial opportunity. scirp.orgscirp.org
Several factors support the potential for successful scale-up:
Efficient Synthesis: The reported synthesis offers excellent yields (85%) under mild, room-temperature conditions, which is favorable for industrial production as it reduces energy costs. scirp.orgscirp.org
Novel Mechanism of Action: By acting on a biological target other than AChE, these compounds can combat tick populations that are resistant to traditional carbamates and other chemical classes. scirp.orgscirp.org
However, several challenges must be addressed before widespread industrial application can be realized:
Further Research: While initial results are promising, more extensive studies are needed to determine the long-term stability of the compounds, develop optimal pharmaceutical formulations, and assess their environmental impact and toxicity profiles. scirp.org
Cost of Production: The economic viability of industrial-scale synthesis will depend on the cost and availability of starting materials, such as substituted benzylamines and ethyl chloroformate.
Regulatory Approval: Any new pesticide must undergo a rigorous regulatory approval process, which requires comprehensive data on its efficacy, safety, and environmental fate.
Green Chemistry at Scale: Translating the efficient laboratory synthesis into a large-scale industrial process that remains environmentally friendly and cost-effective is a significant engineering challenge. Avoiding the use of hazardous reagents common in traditional carbamate synthesis is crucial. nih.gov
Q & A
Q. What are the optimal reaction conditions for synthesizing ethyl benzylcarbamate in iron-catalyzed acylation reactions?
this compound is synthesized via iron-catalyzed reactions involving amines and esters. Key parameters include:
- Amine excess : A 1.5–2.0 molar equivalence of the amine (e.g., benzylamine) is critical to drive the reaction, as equimolar ratios yield suboptimal results (≤50%) .
- Catalyst system : Fe(acac)₃ in pivalic acid promotes carbamate formation, with acidic conditions facilitating ethanolysis to release the amine .
- Temperature and time : Reactions typically proceed at 80–100°C for 12–24 hours, monitored by UPLC-ESI-QTOF or GC-MS for intermediate detection .
Q. How is this compound characterized to confirm its structure and purity?
Standard analytical workflows include:
- NMR spectroscopy : ¹H and ¹³C NMR verify the carbamate’s structure (e.g., δ 4.36 ppm for –CH₂– groups in benzylcarbamates) .
- Mass spectrometry : MALDI-TOF or UPLC-ESI-QTOF confirms molecular ions (e.g., m/z 215.44 for C₁₂H₁₃N₃O) .
- Chromatography : Column purification (silica gel) removes byproducts like imines or phenol .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Fire safety : Use dry powder or CO₂ extinguishers; avoid water jets to prevent splashing .
- Ventilation : Ensure fume hoods and anti-static equipment to mitigate vapor exposure .
- Storage : Keep in sealed containers with inert gas to prevent degradation .
Advanced Research Questions
Q. How does this compound act as a reservoir for amines in catalytic acylation mechanisms?
this compound stabilizes amines under acidic conditions. In Fe(acac)₃/pivalic acid systems:
- Dynamic equilibrium : The carbamate reversibly releases benzylamine via ethanolysis, maintaining amine availability for acylation .
- Byproduct mitigation : Excess amine suppresses side reactions (e.g., imine formation), improving amide yields (83% in optimized cases) .
Q. What analytical challenges arise when detecting this compound in complex reaction mixtures?
Challenges include:
- Co-elution : Overlapping peaks with imines (e.g., N-benzyl-1-phenylmethanimine) require high-resolution UPLC-ESI-QTOF for differentiation .
- Sensitivity : Trace carbamate levels (<5% yield) necessitate GC-MS with selective ion monitoring (SIM) .
- Quantitative accuracy : Internal standards (e.g., deuterated analogs) calibrate for matrix effects .
Q. How does the choice of catalyst and base influence this compound yield in CO₂ fixation reactions?
In CO₂-to-carbamate conversions:
- Base selection : Strong bases (Cs₂CO₃ > K₂CO₃) enhance yields by deprotonating intermediates .
- Catalyst loading : Higher catalyst amounts (e.g., 0.9 mmol) improve yields but reduce turnover numbers (TONs), suggesting a trade-off between efficiency and cost .
- Additives : DBU (1,8-diazabicycloundec-7-ene) accelerates carbamate formation via intermediate stabilization .
Q. Why do certain substrates fail to form this compound in palladium-catalyzed reactions?
Substrate specificity is critical:
- Steric hindrance : Bulky amines (e.g., α-methylbenzylamine) impede carbamate formation due to poor coordination with Pd catalysts .
- Electronic effects : Electron-deficient amines (e.g., tosylamines) reduce nucleophilicity, halting carbamate synthesis .
- Reaction pathways : Anaerobic conditions favor carbamate decay, while aerobic pathways stabilize Pd intermediates .
Methodological Best Practices
- Experimental reporting : Document catalyst loadings, amine ratios, and purification steps to ensure reproducibility .
- Data interpretation : Correlate NMR/MS data with reaction kinetics (e.g., time-dependent UPLC profiles) to resolve mechanistic ambiguities .
- Contradiction resolution : Replicate experiments under varied conditions (e.g., with/without CO₂) to isolate carbamate’s role in multi-step reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
